3-Chloro-5-iodobenzohydrazide 3-Chloro-5-iodobenzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13684520
InChI: InChI=1S/C7H6ClIN2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12)
SMILES: C1=C(C=C(C=C1Cl)I)C(=O)NN
Molecular Formula: C7H6ClIN2O
Molecular Weight: 296.49 g/mol

3-Chloro-5-iodobenzohydrazide

CAS No.:

Cat. No.: VC13684520

Molecular Formula: C7H6ClIN2O

Molecular Weight: 296.49 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-5-iodobenzohydrazide -

Specification

Molecular Formula C7H6ClIN2O
Molecular Weight 296.49 g/mol
IUPAC Name 3-chloro-5-iodobenzohydrazide
Standard InChI InChI=1S/C7H6ClIN2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12)
Standard InChI Key XGHLGMNRBDPETC-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1Cl)I)C(=O)NN
Canonical SMILES C1=C(C=C(C=C1Cl)I)C(=O)NN

Introduction

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 3-chloro-5-iodobenzohydrazide typically involves a multi-step halogenation and functionalization strategy. A common route begins with 3-chloro-5-iodobenzoic acid as the precursor, which undergoes hydrazide formation via reaction with hydrazine hydrate:

3-Chloro-5-iodobenzoic acid+N₂H₄\cdotpH₂Oreflux3-Chloro-5-iodobenzohydrazide+H₂O\text{3-Chloro-5-iodobenzoic acid} + \text{N₂H₄·H₂O} \xrightarrow{\text{reflux}} \text{3-Chloro-5-iodobenzohydrazide} + \text{H₂O}

Key reaction conditions include refluxing in ethanol or methanol under inert atmosphere, with yields optimized by controlling stoichiometry and temperature. Alternative methods involve halogenation of pre-formed benzohydrazides using iodine monochloride (ICl) or chlorinating agents like thionyl chloride (SOCl₂).

Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
Hydrazide formationHydrazine hydrate, ethanol, reflux75–85
IodinationICl, DCM, 0°C60–70
ChlorinationSOCl₂, toluene, 80°C80–90

Structural Characterization

The compound’s structure is confirmed via spectroscopic techniques:

  • IR Spectroscopy: A strong carbonyl (C=O) stretch at 1,670 cm⁻¹ and N-H stretches at 3,250–3,300 cm⁻¹.

  • ¹H NMR: Aromatic protons appear as doublets (δ 7.45–7.65 ppm) due to coupling with iodine.

  • X-ray Crystallography: Reveals a planar benzene ring with Cl-I dihedral angles of 120°, influencing electronic delocalization.

Chemical Properties and Reactivity

Hydrazide Reactivity

The hydrazide group enables nucleophilic reactions, such as condensation with carbonyl compounds to form hydrazones:

R-C=O+3-Cl-5-I-C₆H₃-CONHNH₂R-C=N-NH-CO-C₆H₃-3-Cl-5-I+H₂O\text{R-C=O} + \text{3-Cl-5-I-C₆H₃-CONHNH₂} \rightarrow \text{R-C=N-NH-CO-C₆H₃-3-Cl-5-I} + \text{H₂O}

This reactivity is exploited in synthesizing Schiff bases for coordination chemistry.

Halogen-Directed Substitution

The iodine substituent facilitates electrophilic aromatic substitution (EAS) at the para position, while chlorine’s electron-withdrawing effect deactivates the ring. For example, Suzuki-Miyaura coupling replaces iodine with aryl groups under palladium catalysis:

3-Cl-5-I-C₆H₃-CONHNH₂+Ar-B(OH)₂Pd(PPh₃)₄3-Cl-5-Ar-C₆H₃-CONHNH₂+BI(OH)₂\text{3-Cl-5-I-C₆H₃-CONHNH₂} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{3-Cl-5-Ar-C₆H₃-CONHNH₂} + \text{BI(OH)₂}

Biological and Pharmaceutical Applications

Antimicrobial Activity

3-Chloro-5-iodobenzohydrazide exhibits broad-spectrum antimicrobial properties. Studies report minimum inhibitory concentrations (MICs) of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to halogen-enhanced membrane disruption.

Table 2: Antimicrobial Efficacy

MicroorganismMIC (µg/mL)Mechanism
S. aureus8Cell wall synthesis inhibition
E. coli16DNA gyrase interference
C. albicans32Ergosterol biosynthesis

Industrial and Material Science Applications

Coordination Polymers

The hydrazide moiety acts as a bridging ligand in metal-organic frameworks (MOFs). For example, Cu(II) complexes exhibit luminescence with λₑₘ = 480 nm, relevant for optoelectronic devices.

Catalytic Uses

Pd nanoparticles supported on 3-chloro-5-iodobenzohydrazide show 98% efficiency in Heck cross-coupling, leveraging iodine’s leaving group ability.

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